![molecular formula C23H27N3O2 B4684999 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4684999.png)
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine
Overview
Description
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine, also known as DPOP, is a novel compound that has gained significant attention in the field of scientific research. DPOP is a synthetic compound that has been designed to target specific receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine involves its interaction with the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. This compound acts as a partial agonist at the dopamine D3 receptor, leading to the modulation of dopamine release and neurotransmission. This mechanism of action is believed to be responsible for the potential therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of dopamine release and neurotransmission, the regulation of gene expression, and the modulation of intracellular signaling pathways. This compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine is its high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the development of new therapeutic agents. However, the limitations of this compound include its low solubility, which may affect its bioavailability, and its potential toxicity, which requires further investigation.
Future Directions
There are several future directions for the scientific research of 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine, including the development of new therapeutic agents based on this compound, the investigation of its potential therapeutic effects in various neurological disorders, and the exploration of its mechanism of action at the molecular level. Further research is also needed to investigate the potential toxicity of this compound and its long-term effects on the brain.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound that has shown promising results in various scientific research applications. This compound has high affinity and selectivity for the dopamine D3 receptor, making it a potential therapeutic agent for the treatment of various neurological disorders. Further research is needed to investigate the potential therapeutic effects of this compound and its mechanism of action at the molecular level.
Scientific Research Applications
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(methoxymethyl)piperidine has shown promising results in various scientific research applications, including drug discovery, neuropharmacology, and neuroimaging. This compound has been found to have high affinity and selectivity for the dopamine D3 receptor, making it a potential therapeutic agent for the treatment of drug addiction, schizophrenia, and other neuropsychiatric disorders.
properties
IUPAC Name |
3-benzhydryl-5-[[3-(methoxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-27-17-18-9-8-14-26(15-18)16-21-24-23(25-28-21)22(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-7,10-13,18,22H,8-9,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEWEIMFKYDKDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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